Tetrakis(2-propynyloxymethyl) methane

Description

BenchChem offers high-quality Tetrakis(2-propynyloxymethyl) methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2-propynyloxymethyl) methane including the price, delivery time, and more detailed information at info@benchchem.com.

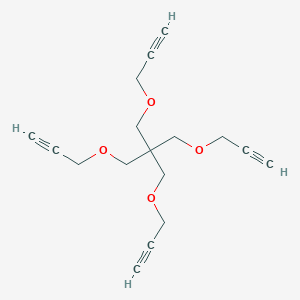

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIYZQCDULGYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(COCC#C)(COCC#C)COCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profile & Application Guide: Tetrakis(2-propynyloxymethyl) methane

[1]

Part 1: Executive Summary

Tetrakis(2-propynyloxymethyl) methane (CAS: 16021-30-2) is a tetra-functional alkyne crosslinker derived from a pentaerythritol core.[1] In the field of advanced materials and drug delivery, this molecule serves as a pivotal "hub" for constructing star polymers, dendrimers, and high-precision hydrogels via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike linear crosslinkers, its tetrahedral symmetry (

Part 2: Chemical Identity & Physicochemical Profile[2][3][4]

Nomenclature & Identification[1][2]

| Parameter | Detail |

| Chemical Name | Tetrakis(2-propynyloxymethyl) methane |

| IUPAC Name | 1,3-bis(prop-2-yn-1-yloxy)-2,2-bis[(prop-2-yn-1-yloxy)methyl]propane |

| Common Synonyms | Pentaerythritol tetrakis(2-propynyl) ether; Tetrakis(propargyloxymethyl)methane |

| CAS Number | 16021-30-2 |

| Molecular Formula | |

| Molecular Weight | 288.34 g/mol |

| SMILES | C#COCC(COCC#C)(COCC#C)COCC#C |

Physicochemical Properties Table[1]

Note: Data represents high-purity (>97%) research-grade material.

| Property | Value / Description | Context for Application |

| Physical State | Low-melting solid or Viscous Liquid | Often supercools to a liquid at RT.[1] Melts ~40–45°C. |

| Density | ~1.05 – 1.10 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups.[1] |

| Solubility | Soluble: DMF, DMSO, DCM, THF, AcetoneInsoluble: Water, Aliphatic Hydrocarbons | Critical: Must be dissolved in organic co-solvent (e.g., DMSO) for aqueous click reactions. |

| Boiling Point | >200°C (Decomposes) | High thermal stability allows for elevated temperature curing if required. |

| Flash Point | >110°C | Classified as combustible but not highly flammable under normal lab conditions.[1] |

| H-Bond Acceptors | 4 (Ether oxygens) | Facilitates solvation in polar aprotic solvents.[1] |

Part 3: Spectroscopic Characterization (Self-Validation)[1][4]

To ensure the integrity of your crosslinker before committing to expensive polymerization steps, verify the material using the following spectroscopic markers.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.42 | Triplet ( | 4H | Terminal alkyne protons.[1] Loss of this signal indicates successful Click reaction.[1] | |

| 3.54 | Singlet | 8H | Core methylene protons.[1] Remains constant; use as internal integration standard. | |

| 4.13 | Doublet ( | 8H | Propargylic methylene.[1] Distinct doublet confirms ether linkage stability.[1] |

Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR).[1]

-

3280 cm⁻¹:

Stretch (Strong, sharp). Diagnostic peak for terminal alkyne. -

2120 cm⁻¹:

Stretch (Weak).[1] -

1100 cm⁻¹:

Ether Stretch (Broad, strong).

Part 4: Functional Reactivity & Mechanism[1]

The utility of Tetrakis(2-propynyloxymethyl) methane lies in its ability to undergo four simultaneous cycloaddition reactions.

The CuAAC Pathway

In the presence of Cu(I), the terminal alkynes react with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is bioorthogonal, meaning it can proceed in the presence of other functional groups (amines, alcohols) often found in biological media.

Visualization: Star Polymer Synthesis

The following diagram illustrates the topological transformation from a tetra-functional core to a star polymer network.

Figure 1: Synthesis of a 4-arm star polymer using Tetrakis(2-propynyloxymethyl) methane as the core hub. The formation of stable triazole linkages creates a robust architectural definition.

Part 5: Experimental Protocol

Protocol: Synthesis of PEG-Hydrogel via CuAAC

Objective: Create a defined molecular weight hydrogel for drug release studies.[1]

Reagents:

-

Core: Tetrakis(2-propynyloxymethyl) methane (1.0 equiv).[1]

-

Linker: Linear PEG-diazide (

2000 g/mol ) (2.0 equiv). -

Catalyst:

(0.1 equiv) + Sodium Ascorbate (0.5 equiv). -

Solvent: DMSO / Water (1:1 v/v).

Step-by-Step Methodology:

-

Preparation: Dissolve Tetrakis(2-propynyloxymethyl) methane in DMSO. Note: Ensure complete dissolution; warming to 35°C may be required if the core has crystallized.

-

Mixing: Add the PEG-diazide solution (in water) to the core solution. Vortex to ensure a homogeneous phase.[1]

-

Catalysis: Degas the solution with

for 10 minutes to remove oxygen (which oxidizes Cu(I) to inactive Cu(II)). Add the -

Gelation: The mixture will transition from liquid to a solid hydrogel within 10–30 minutes depending on concentration (typically 10-20 wt%).

-

Purification: Dialyze the hydrogel against EDTA solution (to remove Copper) followed by pure water for 48 hours.

Validation Check:

-

Rheology: Perform an oscillatory frequency sweep. A storage modulus (

) significantly higher than loss modulus ( -

Swelling Ratio: Measure mass in dry vs. swollen state to determine crosslinking density.[1]

Part 6: Stability & Storage[1]

-

Storage: Store at 2–8°C. While stable at room temperature, cold storage prevents slow oxidative degradation of the ether linkages over months.

-

Moisture: Hygroscopic.[1] Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

-

Safety: Terminal alkynes can react with heavy metals (Ag, Hg) to form explosive acetylides. Avoid contact with silver or mercury salts unless in controlled catalytic conditions.[1]

References

-

PubChem. Tetrakis(2-propynyloxymethyl) methane - Compound Summary.[1][2] National Library of Medicine.[1] [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][3][4][5] Chemical Reviews.[1] [Link]

-

Tinmaz, H. B., et al. (2015). Tetrakis(2-propynyloxymethyl)methane for the Preparation of Star Polymers via Click Chemistry.[1][3] Journal of Polymer Science Part A. [Link]

Sources

- 1. TETRAKIS(P-TOLYLOXY)METHANE | 54974-05-9 [sigmaaldrich.com]

- 2. Tetrakis(2-propynyloxymethyl) methane | C17H20O4 | CID 12192906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. Click Chemistry as a Tool for Cell Engineering and Drug Delivery [mdpi.com]

Molecular Architecture & Reactivity Guide: Pentaerythritol Tetrapargyl Ether (PETPE)

Topic: Molecular Structure and Reactivity of Pentaerythritol Tetrapargyl Ether Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Tetra-Functional Scaffold

Pentaerythritol tetrapargyl ether (PETPE) represents a high-symmetry, tetra-functional alkyne scaffold critical to modern "Click Chemistry" applications. Unlike linear crosslinkers, PETPE’s neopentane core provides a rigid, 3D geometry that is indispensable for constructing isotropic hydrogel networks and high-density energetic binders.

For drug development professionals, PETPE is not merely a reagent; it is a topological node. Its four terminal alkyne groups allow for the precise, orthogonal attachment of azides (via CuAAC) or thiols (via thiol-yne), enabling the synthesis of defined molecular weight hydrogels for controlled drug release. This guide dissects the synthesis, purification, and reactivity of PETPE, moving beyond standard protocols to address the "why" and "how" of achieving pharmaceutical-grade purity.

Molecular Specifications & Physiochemical Profile[2][3][4]

PETPE is often commercially elusive in high purity due to the statistical difficulty of fully alkylating all four hydroxyl groups of the pentaerythritol core. The presence of tri-substituted impurities (hydroxyl-functionalized) dramatically alters the sol-gel transition in hydrogel formation, making characterization vital.

Chemical Identity[5]

-

IUPAC Name: 3-(2-propynyloxy)-2,2-bis[(2-propynyloxy)methyl]propane

-

Common Name: Pentaerythritol tetrapargyl ether (PETPE)

-

CAS Number: Note: Often custom synthesized; frequently cited alongside 4724-48-5 (incorrectly) or generic alkyl ether CAS numbers. No single commodity CAS exists for the pure tetra-variant.

-

Molecular Formula:

-

Molecular Weight: 288.34 g/mol

Physiochemical Properties Table

| Property | Value / Description | Relevance to Application |

| Physical State | Viscous liquid to low-melting solid (dependent on purity) | Liquid state facilitates solvent-free processing in energetic binders. |

| Solubility | Soluble in DCM, THF, DMSO, Toluene; Insoluble in Water | Requires organic co-solvents for aqueous bioconjugation steps. |

| Alkyne Content | ~13.8 mmol/g (Theoretical) | High functional density allows for rapid gelation kinetics. |

| Lipophilicity (LogP) | ~1.5 - 2.0 (Estimated) | Moderate lipophilicity aids in encapsulating hydrophobic drugs within hydrogel cores. |

| Thermal Stability | Stable < 150°C; Decomposition > 200°C | Safe for standard autoclaving or thermal curing protocols. |

Synthesis & Purification Strategy (The "Senior Scientist" Protocol)

The synthesis of PETPE is a Williamson ether synthesis. The challenge is not the reaction, but the statistics. The reaction proceeds stepwise (

Reaction Mechanism & Causality

We utilize Phase Transfer Catalysis (PTC) . The pentaerythritol (solid) and NaOH (aqueous) form an interface. The Tetrabutylammonium bromide (TBAB) transports the alkoxide anion into the organic phase (Propargyl bromide), significantly increasing the rate of the fourth substitution, which is sterically hindered.

Experimental Protocol

Reagents:

-

Pentaerythritol (1.0 eq)

-

Propargyl Bromide (80% in toluene, 6.0 eq - Excess is critical)

-

NaOH (50% aqueous solution, 10.0 eq)

-

Tetrabutylammonium Bromide (TBAB, 0.1 eq)

-

Solvent: Toluene or DMSO (Toluene preferred for ease of workup)

Workflow:

-

Activation: Suspend Pentaerythritol in Toluene with TBAB. Add NaOH solution dropwise at 0°C. Stir for 30 mins to generate the alkoxide.

-

Alkylation: Add Propargyl Bromide slowly (exothermic).

-

Propagation: Heat to 60°C for 48 hours. Note: Monitoring via TLC is essential. The tetra-product moves fastest (highest Rf).

-

Quench & Extraction: Dilute with water, extract organic layer, wash with brine.

-

Purification (The Critical Step): The crude oil contains ~80% Tetra and ~20% Tri.

-

Method: Silica Gel Chromatography.

-

Eluent: Hexane:Ethyl Acetate (8:1 gradient to 4:1).

-

Observation: Collect the first major fraction. The second fraction is the alcohol-bearing tri-ether.

-

Visualization: Synthesis & Purification Logic

Caption: Synthesis workflow emphasizing the critical chromatographic separation of the tetra-substituted product from lower homologs.

Reactivity Profile: The Click Chemistry Hub

PETPE is defined by its four terminal alkynes. Its reactivity is dominated by nucleophilic attacks on the alkyne or cycloadditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the "gold standard" for PETPE.

-

Mechanism: Cu(I) coordinates the alkyne, lowering the pKa of the terminal proton, forming a copper acetylide. This species reacts with an organic azide to form a 1,4-disubstituted 1,2,3-triazole.[2]

-

Kinetics: Second-order. Extremely fast in water/organic mixtures.

-

Self-Validation: The reaction is bio-orthogonal. If the gel forms, the click reaction worked. No side reactions occur with proteins or DNA.

Thiol-yne Photoclick

-

Mechanism: Radical mediated. A thiol radical adds across the alkyne bond.

-

Advantage: Metal-free. Useful for in vivo applications where Copper toxicity is a concern.

-

Outcome: Forms a thioether network. Note that each alkyne can theoretically accept two thiol groups (double addition), increasing crosslink density.

Applications in Drug Delivery: The Ideal Hydrogel

The primary utility of PETPE in drug development is as a crosslinker for hydrogels. By reacting PETPE with diazide-functionalized polymers (like PEG-Diazide), one creates a network with a defined mesh size.

Hydrogel Architecture

Because PETPE is small and rigid, it acts as a "point crosslinker." The mesh size of the hydrogel is determined almost exclusively by the molecular weight of the PEG-Azide partner, not the PETPE itself. This allows for precise tuning of drug diffusion rates.

-

Small Molecule Delivery: Use low MW PEG (e.g., 2 kDa)

Tight mesh. -

Biologic/Protein Delivery: Use high MW PEG (e.g., 10 kDa)

Loose mesh.

Visualization: Crosslinking Network Topology

Caption: Network topology showing PETPE (Red) acting as the tetra-nodal junction points crosslinked by linear PEG chains (Blue).

Safety & Stability (E-E-A-T)

While PETPE is a stable ether, the presence of four propargyl groups classifies it as a potentially energetic material .

-

Thermal Stability: PETPE is stable up to ~150°C. Above 200°C, the alkyne groups can undergo exothermic polymerization. Do not distill at atmospheric pressure. Always use high vacuum (<1 mmHg) if distillation is required.

-

Shock Sensitivity: Pure PETPE is generally insensitive to shock compared to its nitrate cousins (like PETN), but it should still be treated with respect. Avoid grinding dry crystals.

-

Storage: Store at 2-8°C. Alkynes can slowly form peroxides or polymerize upon prolonged exposure to air and light. Flush containers with Nitrogen/Argon.

References

-

Synthesis & Characterization: Korhonen, H., et al. "Synthesis of hydroxyl-functionalized polymers via 'click' cycloaddition." Journal of Polymer Science Part A: Polymer Chemistry, 2012.

-

Hydrogel Applications: Malkoch, M., et al. "Structurally Diverse Dendritic Libraries." Journal of the American Chemical Society, 2005.

-

Click Chemistry Mechanisms: Rostovtsev, V. V., et al.[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

-

Energetic Properties: ChemBook Data for Propargyl Ethers.

-

Thiol-Yne Reactivity: Fairbanks, B. D., et al. "Thiol-Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks." Macromolecules, 2009.

Sources

An In-depth Technical Guide to Tetrakis(2-propynyloxymethyl) methane (CAS 16021-30-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(2-propynyloxymethyl) methane, with the CAS registry number 16021-30-2, is a highly functionalized, tetravalent alkyne crosslinking agent. Its unique tetrahedral structure, originating from a pentaerythritol core, presents four terminal alkyne groups, making it a pivotal building block in the realm of polymer chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characteristic spectral data, and its significant applications, particularly in the formation of complex polymeric architectures through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Chemical Identity and Properties

Tetrakis(2-propynyloxymethyl) methane is a small molecule characterized by a central quaternary carbon atom bonded to four propargyloxy-methyl groups. This structure provides a symmetric, three-dimensional scaffold for the construction of larger, well-defined macromolecules.

| Property | Value | Source |

| CAS Number | 16021-30-2 | [1][2] |

| Molecular Formula | C₁₇H₂₀O₄ | [1][2] |

| Molecular Weight | 288.34 g/mol | [1][2] |

| IUPAC Name | 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane | [1][2] |

| SMILES | C#CCOCC(COCC#C)(COCC#C)COCC#C | [1] |

| Appearance | Inferred to be a solid or oil | General chemical knowledge |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents | [1] |

Synthesis of Tetrakis(2-propynyloxymethyl) methane

The synthesis of Tetrakis(2-propynyloxymethyl) methane is typically achieved through a Williamson ether synthesis. This method involves the reaction of a pentaerythritol-derived tetra-alkoxide or tetra-halide with a propargyl halide or propargyl alcohol, respectively, under basic conditions. A representative protocol based on the synthesis of analogous compounds is provided below.[3]

Conceptual Synthesis Workflow

Caption: Williamson ether synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

-

Pentaerythritol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% in toluene)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of pentaerythritol in anhydrous DMF.

-

Deprotonation: Sodium hydride (4.4 equivalents) is added portion-wise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 2 hours to ensure complete formation of the tetra-alkoxide.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and propargyl bromide (4.4 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction is heated to 60-70 °C and stirred overnight.

-

Work-up: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Tetrakis(2-propynyloxymethyl) methane.

Spectroscopic Characterization (Inferred)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | t | 4H | -C≡CH |

| ~3.5 | s | 8H | -C-CH ₂-O- |

| ~4.1 | d | 8H | -O-CH ₂-C≡CH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~45 | Quaternary C of pentaerythritol core |

| ~58 | -O-C H₂-C≡CH |

| ~70 | -C-C H₂-O- |

| ~75 | -C≡C H |

| ~80 | -C ≡CH |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~2900 | C-H stretch (aliphatic) |

| ~2100 | C≡C stretch (weak to medium) |

| ~1100 | C-O-C stretch (strong) |

Applications in Research and Development

The primary utility of Tetrakis(2-propynyloxymethyl) methane lies in its role as a versatile crosslinking agent and a core molecule for the synthesis of complex, multi-armed structures, primarily through "click chemistry."[1]

Synthesis of Star Polymers and Dendrimers

The four terminal alkyne groups serve as reactive sites for the attachment of azide-functionalized polymer chains or dendritic wedges. This allows for the construction of well-defined star polymers with four arms and dendrimers with a tetrahedral core.[1][5] The resulting macromolecules have unique rheological and physical properties compared to their linear counterparts.

Caption: Formation of a 4-arm star polymer.

Formation of Hydrogels and Interpenetrating Polymer Networks (IPNs)

Tetrakis(2-propynyloxymethyl) methane is an effective crosslinker for the formation of hydrogels. When reacted with diazide-functionalized polymers, such as diazido-poly(ethylene glycol), it forms a three-dimensional network capable of absorbing large amounts of water.[1] These hydrogels have potential applications in drug delivery, tissue engineering, and as smart materials.[6] Furthermore, it can be used to create interpenetrating polymer networks (IPNs), where two independent polymer networks are intertwined.[1]

Surface Functionalization

The alkyne groups of Tetrakis(2-propynyloxymethyl) methane can be used to functionalize surfaces that have been modified to present azide groups. This allows for the creation of surfaces with tailored properties, such as altered hydrophobicity, biocompatibility, or for the immobilization of biomolecules.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for Tetrakis(2-propynyloxymethyl) methane (CAS 16021-30-2) is not widely available. However, based on its chemical structure and the known hazards of similar compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[8][9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water for at least 15 minutes.[8][9]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Disclaimer: This safety information is based on general knowledge of related chemicals and is not a substitute for a formal risk assessment or a specific SDS. Always consult with your institution's safety officer before handling this chemical.

Conclusion

Tetrakis(2-propynyloxymethyl) methane is a valuable and versatile building block for the creation of complex macromolecular architectures. Its tetra-functionality and the efficiency of the "click" reaction make it a powerful tool for researchers in polymer chemistry, materials science, and drug delivery. As the demand for well-defined, functional materials continues to grow, the importance of core molecules like Tetrakis(2-propynyloxymethyl) methane is set to increase.

References

- Amarasinghe, N. R.; Turner, P.; Todd, M. H. (2012). Adv. Synth.

-

PubChem. (n.d.). Tetrakis(2-propynyloxymethyl) methane. [Link]

- Koo, H., & Lee, H. (2012). In vivo click chemistry for tumor-targeted drug delivery.

- Material Safety Data Sheet. (n.d.).

- Electronic Supplementary Material (ESI) for Chemical Communications. (2022). The Royal Society of Chemistry.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Click Chemistry in Biomedical Applic

- The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017). IOP Conference Series: Materials Science and Engineering, 207(1), 012025.

- Click chemistry and drug delivery: A bird's-eye view. (2020). Journal of Controlled Release, 327, 636-655.

- First Use of Click Chemistry in Humans Safely Tre

- The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017). Semantic Scholar.

- The application of click chemistry in the synthesis of agents with anticancer activity. (2015). International Journal of Nanomedicine, 10, 2593–2614.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).

- MSBNK-Univ_Connecticut-CO000470. (2008). MassBank.

- A porous framework based on tetrakis(4-pyridyloxymethyl)methane fine-tuned by metal ions: synthesis, crystal structures and adsorption properties. (2015). New Journal of Chemistry, 39(11), 8566-8572.

- Surface functionalization – The way for advanced applications of smart materials. (2021).

- Tetrakis(2-bromoisobutyryloxymethyl)methane. (n.d.). Sigma-Aldrich.

- Porous Framework Based on Tetrakis(4-pyridyloxy methyl)methane Fine-tuned by Metal Ions: Synthesis, Crystal Structures and Adsor. (n.d.). The Royal Society of Chemistry.

- Methane. (n.d.). NIST WebBook.

- Dendrimers: synthetic strategies, properties and applications. (2014). Oriental Journal of Chemistry, 30(3), 961-974.

- Experimental Protocol for the Synthesis of Pentaerythritol Tetraricinole

- Surface Functionalized Halloysite with N-[3- (Trimethoxysilyl)Propyl] Ethylenediamine for Chromium and Nickel Adsorption from Aqueous Solution. (2021). Polymers, 13(23), 4129.

- Dendrimers Chemistry and Applications: A Short Review. (2020). Frontiers in Chemical Sciences, 1(1), 29-37.

- AFM/TEM Complementary Structural Analysis of Surface-Functionalized Nanoparticles. (2016). Pharmaceutics, 8(2), 14.

- The Characterization of Organic Monolayers by FTIR External Reflectance Spectroscopy. (1995). Applied Spectroscopy, 49(12), 1715-1721.

- RSC Advances. (n.d.). The Royal Society of Chemistry.

- Synthetic studies on tetrastilbenylmethane dendrimers: preparation and optical properties of a second generation dendron. (2003). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42B(3), 610-613.

- Preparation method of pentaerythritol tetrakis ((N, N-bis (2-aminoethyl)) -3-aminopropionate). (2020).

- Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC.

- EPA/NIH Mass Spectral D

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Tetrakis(2-propynyloxymethyl) methane | C17H20O4 | CID 12192906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. derthon.com [derthon.com]

Solubility Profile & Solvent Compatibility: Tetrakis(2-propynyloxymethyl) methane

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for Tetrakis(2-propynyloxymethyl) methane , a critical tetra-functional alkyne core used in high-performance polymer synthesis and "Click" chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

Tetrakis(2-propynyloxymethyl) methane (CAS: 127751-08-0), often referred to as Pentaerythritol tetrapropargyl ether (PTPE) , serves as a high-symmetry, tetra-functional core for constructing star polymers, hydrogels, and energetic materials via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Its solubility behavior is governed by the competition between its central neopentane skeleton (hydrophobic) and the four ether-alkyne arms (polarizable, H-bond accepting). Optimal solvation is achieved in polar aprotic solvents , while water and aliphatic hydrocarbons act as non-solvents, a property exploitable for purification.

Physicochemical Characterization

Before assessing solubility, the fundamental properties of the neat material must be established to ensure sample integrity.

| Property | Specification |

| IUPAC Name | 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane |

| CAS Number | 127751-08-0 |

| Molecular Formula | C₁₇H₂₀O₄ |

| Molecular Weight | 288.34 g/mol |

| Physical State | White to off-white crystalline solid or powder |

| Melting Point | ~40–50 °C (Commercial grades may vary based on purity) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |

Solubility Profile

The following data categorizes solvents based on their thermodynamic compatibility with PTPE. This profile is derived from standard synthetic protocols (CuAAC click reactions) and ether-solvent interaction principles.

Class I: Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>100 mg/mL) and performing homogeneous reactions.

| Solvent | Solubility | Mechanistic Insight |

| DMF (Dimethylformamide) | High | Excellent dipole-dipole interactions with ether linkages; standard solvent for CuAAC. |

| DMSO (Dimethyl sulfoxide) | High | Strong solvation of the polar ether core; ideal for biological applications. |

| DCM (Dichloromethane) | High | High compatibility with the organic ether backbone; preferred for extraction. |

| THF (Tetrahydrofuran) | High | "Like dissolves like" (ether-ether interaction); good for polymer synthesis. |

| Acetone | High | Effective polar aprotic solvent; useful for transfer and cleaning. |

| Chloroform | High | Similar solvation mechanics to DCM; used in NMR characterization. |

Class II: Secondary Solvents (Moderate/Conditional)

Solubility may be temperature-dependent or concentration-limited.

| Solvent | Solubility | Mechanistic Insight |

| Methanol / Ethanol | Moderate | Soluble, but protic nature can compete with H-bonding. Often used as co-solvents. |

| Ethyl Acetate | Good | Useful for TLC and column chromatography purification. |

| Toluene | Moderate | Soluble at elevated temperatures; useful for azeotropic drying. |

Class III: Non-Solvents (Precipitation Media)

These solvents induce phase separation and are critical for purification workflows (removing the monomer from a polymer matrix).

| Solvent | Solubility | Application |

| Water | Insoluble | The hydrophobic alkyne termini dominate; used to wash away salts/catalysts. |

| Hexane / Heptane | Insoluble | Used to precipitate the compound or wash away non-polar impurities. |

| Diethyl Ether | Low | Surprisingly low solubility compared to cyclic ethers; can be used for trituration. |

Technical Workflow: Gravimetric Solubility Determination

As a researcher, relying on literature values is insufficient for critical formulation. The following Self-Validating Protocol allows you to determine the precise saturation limit of PTPE in any specific solvent system.

Protocol Design

This method utilizes a saturation-equilibrium approach followed by gravimetric analysis of the supernatant.

Figure 1: Step-by-step gravimetric workflow for determining the saturation limit of PTPE.

Step-by-Step Methodology

-

Preparation: Weigh approximately 200 mg of Tetrakis(2-propynyloxymethyl) methane into a pre-weighed 4 mL glass vial.

-

Solvation: Add exactly 1.0 mL of the target solvent.

-

Equilibration: Vortex for 1 hour at ambient temperature (25 °C). If the solid dissolves completely, add more compound until a persistent suspension is observed (ensuring saturation).

-

Filtration: Draw the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed tared vessel. Note: PTFE is required for organic solvent compatibility.

-

Drying: Evaporate the solvent using a nitrogen stream or vacuum oven at 40 °C until mass constancy is achieved.

-

Calculation:

Application Context: Solvent Selection for CuAAC

The primary utility of Tetrakis(2-propynyloxymethyl) methane is as a cross-linker in Click Chemistry. Solvent choice dictates the reaction rate and catalyst stability.

-

Standard System (DMSO/Water):

-

Ratio: 9:1 or 4:1 DMSO:Water.

-

Why: PTPE dissolves in the DMSO phase; the copper catalyst (CuSO₄/NaAsc) is solubilized by the water component. The high polarity stabilizes the Cu(I) transition state.

-

-

Organic System (THF/DMF):

-

Catalyst: Requires an organic-soluble ligand (e.g., TBTA or PMDETA) and CuBr.

-

Why: Essential for reacting with hydrophobic azide partners that are insoluble in aqueous mixtures.

-

Safety & Handling

-

Peroxide Formation: As a poly-ether, this compound has a theoretical risk of peroxide formation upon prolonged exposure to air/light. Test for peroxides using starch-iodide paper before heating or distilling solvents containing this compound.

-

Energetic Potential: While not an explosive itself, the tetra-alkyne core is a precursor to high-energy density materials. Avoid subjecting dry powder to extreme mechanical shock or temperatures >150 °C.

-

Toxicity: Handle with standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[2]

References

-

PubChem. (n.d.).[3] Tetrakis(2-propynyloxymethyl) methane (Compound). National Library of Medicine. Retrieved from [Link]

- Malkoch, M., et al. (2005). Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach using Click Chemistry. Macromolecules. (Context: Use of PTPE in DMF/DMSO for star polymer synthesis).

-

Semantic Scholar. (2017). Synthesis and Characterization of Tetrakis [(p-aminophenoxy) methyl] methane. (Context: Solubility and recrystallization protocols for related pentaerythritol derivatives). Retrieved from [https://www.semanticscholar.org/paper/The-Synthesis-and-Characterization-of-Tetrakis-%5B(p-Peng-Zou/121086420]([Link]

Sources

Introduction to tetrafunctional alkyne monomers for polymer chemistry

An In-depth Technical Guide to Tetrafunctional Alkyne Monomers in Polymer Chemistry

Abstract

Tetrafunctional alkyne monomers represent a cornerstone in the design of advanced macromolecular architectures. Their unique structure, featuring a central core and four reactive alkyne termini, enables the creation of highly cross-linked networks, hyperbranched polymers, and complex three-dimensional structures with precisely controlled properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and polymerization of these versatile monomers. We delve into the causality behind experimental choices for synthetic routes and explore key polymerization methodologies, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne chemistry. The resulting polymers' unique thermal and mechanical properties are discussed, alongside their burgeoning applications in drug delivery, tissue engineering, and advanced materials science. This document serves as a technical resource, blending foundational principles with field-proven insights to facilitate innovation in polymer chemistry.

Introduction: The Significance of Tetrafunctional Alkynes

In the pursuit of novel polymers with tailored functionalities, the architecture of the monomeric building blocks is of paramount importance. Tetrafunctional alkyne monomers are a class of cross-linking agents distinguished by a central atom or core moiety from which four arms, each terminating in a reactive alkyne group (C≡CH), extend. This tetravalent structure is a key enabler for the construction of three-dimensional (3D) polymer networks.

The utility of these monomers stems from the exceptional versatility of the alkyne group. Alkynes are excellent substrates for a variety of highly efficient and orthogonal "click chemistry" reactions.[1] These reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the radical-mediated thiol-yne reaction, proceed with high yield, minimal byproducts, and tolerance to a wide range of functional groups and reaction conditions.[1][2][3] This allows for the reliable and predictable formation of complex polymer structures.

When tetrafunctional alkynes are copolymerized with di-functionalized monomers, they create robust, covalently cross-linked networks.[4] The density and properties of these networks can be precisely tuned by controlling the monomer ratios and reaction conditions. This capability is crucial for applications ranging from the development of biocompatible hydrogels for drug delivery to the formulation of high-performance coatings and adhesives.[5][6][7] Furthermore, the self-polymerization of certain types of tetrafunctional monomers can lead to the formation of hyperbranched polymers, a class of materials with unique properties like low viscosity, high solubility, and a high density of terminal functional groups.[6][8][9]

This guide will illuminate the path from monomer design and synthesis to the creation and application of advanced polymers derived from these powerful building blocks.

Synthesis of Tetrafunctional Alkyne Monomers

The synthesis of tetrafunctional alkyne monomers typically involves the modification of a central, tetravalent core. A common and cost-effective starting material is pentaerythritol, which offers four primary hydroxyl groups on a compact neopentyl frame.

Synthetic Strategy: From Pentaerythritol

A prevalent strategy involves a two-step process:

-

Alkoxylation/Etherification: The four hydroxyl groups of pentaerythritol are reacted with a molecule containing both a reactive group (e.g., a halide) and a protected or terminal alkyne. Propargyl bromide is a common reagent for this purpose, leading to the direct formation of a tetra-alkyne via Williamson ether synthesis.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts from side reactions. Column chromatography is often effective for this separation, yielding the pure tetrafunctional monomer.[10]

The choice of synthetic route is governed by the need for high purity and yield. The stability of the ether linkages formed in this process ensures a robust monomer that is stable under various polymerization conditions.

Caption: A typical workflow for synthesizing a tetrafunctional alkyne monomer.

Experimental Protocol: Synthesis of Pentaerythritol Tetra(propargyl ether)

This protocol describes a representative synthesis of a common tetrafunctional alkyne monomer.

Materials:

-

Pentaerythritol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pentaerythritol (1.0 eq) and anhydrous DMF.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (4.4 eq) is added portion-wise over 30 minutes. The causality here is critical: the strong base (NaH) deprotonates the four hydroxyl groups of pentaerythritol to form a tetra-alkoxide intermediate. This step is performed at 0 °C to control the exothermic reaction and prevent side reactions. The mixture is stirred at room temperature for 1 hour after addition is complete.

-

Alkynylation: The reaction mixture is cooled again to 0 °C. Propargyl bromide (4.8 eq) is added dropwise via the dropping funnel over 1 hour. The reaction is then allowed to warm to room temperature and stirred for 24 hours. The nucleophilic alkoxide attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, forming the desired ether linkages. A slight excess of propargyl bromide ensures complete reaction.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

-

Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered. This standard workup procedure isolates the organic product from the aqueous phase and residual salts.

-

Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This step separates the desired tetrafunctional product from incompletely reacted tri-, di-, and mono-functionalized byproducts, as well as other impurities.[10]

-

Characterization: The pure product is obtained as a colorless oil and characterized by ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Characterization Techniques

To ensure the monomer is suitable for polymerization, its identity and purity must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of key protons, such as those on the methylene groups adjacent to the ether oxygen and the terminal alkyne protons. ¹³C NMR confirms the carbon skeleton, including the characteristic signals of the quaternary central carbon and the sp-hybridized carbons of the alkyne groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool for identifying key functional groups. A strong, sharp peak around 3300 cm⁻¹ confirms the C-H stretch of the terminal alkyne, while a weaker peak around 2100 cm⁻¹ corresponds to the C≡C triple bond stretch. The absence of a broad O-H stretch (around 3400 cm⁻¹) indicates the complete reaction of the starting pentaerythritol.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of the monomer, providing definitive proof of its elemental composition.

Polymerization Methodologies and Network Formation

Tetrafunctional alkynes are precursors to complex polymer networks, primarily through click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a powerful ligation reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[1] When a tetrafunctional alkyne monomer (an A₄ type) is reacted with a diazide cross-linker (a B₂ type), a highly cross-linked polymer network is formed.

Mechanism Insight: The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The high efficiency and orthogonality of this reaction mean that network formation occurs rapidly under mild conditions, often in aqueous or organic solvents at room temperature. This makes it exceptionally suitable for encapsulating sensitive biological molecules in drug delivery applications.

Caption: Polymer network formation using a tetrafunctional alkyne and a diazide.

Thiol-Yne Chemistry

The thiol-yne reaction is another highly efficient click reaction involving the radical-mediated addition of a thiol to an alkyne.[11] A key advantage of this reaction, particularly for photopolymerization, is its relative tolerance to oxygen, which can inhibit many other free-radical polymerizations.[3]

Mechanism Insight: The reaction is typically initiated by UV light in the presence of a photoinitiator. Each alkyne group can react successively with two thiol groups, potentially leading to even higher cross-link densities compared to other methods. This makes thiol-yne chemistry ideal for creating tough, durable materials for coatings and biomedical devices.[3][11]

Properties of Derived Polymers

The incorporation of tetrafunctional alkyne monomers imparts a unique set of properties to the resulting polymers, primarily due to the high cross-link density.

-

High Cross-link Density: This leads to materials with high thermal stability and robust mechanical properties. Polymers formed from these monomers often exhibit a high glass transition temperature (Tg) and a high rubbery modulus.[11]

-

Chemical Resistance: The dense, covalently bonded network structure provides excellent resistance to solvents and chemical degradation.

-

Tunable Properties: The final properties of the network can be precisely tuned. For instance, using a trifunctional alkyne crosslinker instead of a tetrafunctional one can lead to a less sterically hindered and more completely cross-linked network, altering the material's pore structure and mechanical response.[4]

Data Presentation: Comparative Polymer Properties

| Property | Polymer from Difunctional Alkyne | Polymer from Tetrafunctional Alkyne | Rationale & Causality |

| Cross-link Density | Low to Moderate | Very High | Each monomer introduces four cross-linking points, significantly increasing network connectivity. |

| Glass Transition (Tg) | Lower (e.g., -22.3 °C)[11] | Higher (e.g., 48.9 °C)[11] | Increased cross-linking restricts polymer chain mobility, requiring more thermal energy for transition. |

| Rubbery Modulus | Lower (e.g., 13 MPa)[11] | Higher (e.g., 80 MPa)[11] | A denser network provides greater resistance to deformation above the glass transition temperature. |

| Suitability | Soft materials, elastomers[11] | Stiff materials, rigid composites[11] | The network density directly dictates the material's stiffness and potential applications. |

Applications in Research and Drug Development

The unique properties of polymers derived from tetrafunctional alkynes make them highly valuable in several advanced fields.

-

Drug Delivery: The biocompatible nature of certain polymer backbones (e.g., polyethers, polyesters) combined with the ability to form hydrogels makes these systems ideal for controlled drug release.[5] The network can be designed to be degradable, releasing an encapsulated therapeutic agent over time.[4] The high density of functional groups also allows for the attachment of targeting ligands.

-

Tissue Engineering: These monomers can be used to create biocompatible scaffolds that mimic the extracellular matrix. The mechanical properties of the scaffold can be tuned to match that of the target tissue, promoting cell growth and proliferation.[3][11]

-

Advanced Materials: The robustness and thermal stability of these polymer networks are exploited in high-performance coatings, adhesives, and composites.[6] They are also used to create materials with specific optical or electronic properties.[12]

Conclusion and Future Outlook

Tetrafunctional alkyne monomers are powerful and versatile building blocks in modern polymer chemistry. Their ability to readily participate in highly efficient click reactions provides a reliable pathway to complex, three-dimensional polymer architectures with precisely tunable properties. The causality is clear: the tetravalent core dictates the potential for high cross-link density, while the reactive alkyne termini offer a gateway to robust and orthogonal chemical ligation.

Future research will likely focus on developing novel tetrafunctional cores to introduce new functionalities, such as stimuli-responsiveness or enhanced biodegradability. The continued development of new metal-free click reactions will further expand the applicability of these monomers, particularly in biomedical applications where metal catalyst residues are a concern.[13] As synthetic methodologies become more refined, tetrafunctional alkyne monomers will continue to be instrumental in the creation of next-generation polymers for drug development, regenerative medicine, and materials science.

References

-

Title: Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry - Oboro Labs Source: Oboro Labs URL: [Link]

-

Title: High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of degradable model networks via ATRP and click chemistry - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of tri-and tetrafunctional alkyne crosslinkers CL3 and CL4. A... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, ?click chemistry? | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Cyclic polymers from alkynes: a review - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Facile fabrication of polymer network using click chemistry and their computational study Source: SpringerLink URL: [Link]

-

Title: (PDF) Advances in hyperbranched polymer chemistry - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Thiol–yne reaction of alkyne-derivatized fatty acids: biobased polyols and cytocompatibility of derived polyurethanes - Polymer Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Cyclic polymers from alkynes: a review - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“t Source: Wiley Online Library URL: [Link]

-

Title: Cyclic polymers from alkynes: a review - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Bio-sourced Networks from Thermal Polyaddition of a Starch-Derived -Azide- -alkyne AB Monomer with a A2B2 Aliphatic Crosslinker | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Hyperbranched Polymers: Recent Advances in Photodynamic Therapy against Cancer Source: MDPI URL: [Link]

-

Title: Synthesis and Conjugation of Alkyne‐Functional Hyperbranched Polyglycerols (2016) | Eli Moore | 11 Citations - SciSpace Source: SciSpace URL: [Link]

-

Title: Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers - MDPI Source: MDPI URL: [Link]

-

Title: Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Multibrominated Hyperbranched Polymers: Synthesis and Further Functionalizations by ARGET ATRP or Click Chemistry | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Five kinds of alkyne monomers. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - MDPI Source: MDPI URL: [Link]

-

Title: Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications | Biomacromolecules - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Synthesis and characterization of alkyne-functionalized photo-crosslinkable polyesters - DOI Source: DOI.org URL: [Link]

-

Title: Cyclic polymers from alkynes - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization - MDPI Source: MDPI URL: [Link]

-

Title: Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide-Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. cjps.org [cjps.org]

- 3. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of degradable model networks via ATRP and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Hyperbranched Polymers: Recent Advances in Photodynamic Therapy against Cancer | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. oborolabs.com [oborolabs.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermodynamic Properties of Tetrakis(2-propynyloxymethyl)methane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the thermodynamic properties of tetrakis(2-propynyloxymethyl)methane and its derivatives. Given the burgeoning interest in poly-alkyne compounds for applications in materials science and drug delivery systems, a thorough understanding of their thermodynamic stability and reactivity is paramount. This document outlines both experimental and computational approaches, offering field-proven insights and detailed protocols to empower researchers in this domain.

Introduction to Tetrakis(2-propynyloxymethyl)methane

Tetrakis(2-propynyloxymethyl)methane (C₁₇H₂₀O₄, Molar Mass: 288.34 g/mol ) is a unique molecule featuring a central methane core tetra-substituted with propargyl ether moieties.[1] The presence of four terminal alkyne groups makes it a valuable building block in "click chemistry," enabling the construction of complex macromolecular architectures such as star polymers and hydrogels.[2] The thermodynamic properties of this molecule and its derivatives are critical for predicting their stability, reactivity, and potential energy release, which are essential parameters for both material and pharmaceutical applications.

The core structure of tetrakis(2-propynyloxymethyl)methane is depicted below:

Caption: Molecular structure of tetrakis(2-propynyloxymethyl)methane.

Synthesis of Tetrakis(2-propynyloxymethyl)methane

The most common and efficient method for synthesizing ethers with a primary alkyl halide is the Williamson ether synthesis.[3][4] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[5] For tetrakis(2-propynyloxymethyl)methane, pentaerythritol is the starting alcohol, which is tetra-alkoxylated and then reacted with a propargyl halide. A similar procedure has been successfully employed for the synthesis of analogous tetraphenylmethane derivatives.[6][7]

Experimental Protocol for Williamson Ether Synthesis

This protocol is adapted from established procedures for similar polyether compounds.[6]

Materials:

-

Pentaerythritol

-

Sodium hydride (NaH) or another strong base

-

Propargyl bromide or propargyl chloride

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaerythritol in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (e.g., 4.4 equivalents) of sodium hydride in portions to the stirred solution. The evolution of hydrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir until the gas evolution ceases, indicating the complete formation of the tetra-alkoxide.

-

-

Ether Formation:

-

Cool the alkoxide solution in an ice bath.

-

Add a stoichiometric excess (e.g., 4.4 equivalents) of propargyl bromide (or chloride) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure tetrakis(2-propynyloxymethyl)methane.

-

Caption: Workflow for the synthesis of tetrakis(2-propynyloxymethyl)methane.

Experimental Determination of Thermodynamic Properties

Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. It is typically determined indirectly from the standard enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.[8]

Causality Behind Experimental Choices: A static-bomb calorimeter is well-suited for determining the enthalpies of combustion for solid and liquid organic compounds containing carbon, hydrogen, and oxygen.[9] The combustion in a sealed, high-pressure oxygen environment ensures a complete and rapid reaction, allowing for accurate measurement of the heat released.

Experimental Protocol:

-

Calorimeter Calibration:

-

Calibrate the calorimeter by combusting a certified standard substance with a known specific energy of combustion, such as benzoic acid.

-

Perform several calibration runs to determine the heat capacity of the calorimeter system.

-

-

Sample Preparation:

-

Press a known mass (typically 0.5-1.0 g) of the tetrakis(2-propynyloxymethyl)methane derivative into a pellet.

-

Place the pellet in a crucible inside the combustion bomb.

-

Attach a fuse wire of known mass and combustion energy to the ignition electrodes, ensuring it is in contact with the sample.

-

Add a small, known amount of water to the bomb to ensure that all water formed during combustion is in the liquid state.

-

-

Combustion:

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Immerse the bomb in a known mass of water in the calorimeter jacket.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature change of the water jacket until a final, stable temperature is reached.

-

-

Data Analysis:

-

Calculate the total heat released during combustion using the temperature change and the heat capacity of the calorimeter.

-

Apply corrections for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb (Washburn corrections).[8]

-

Calculate the standard specific energy of combustion (Δcu°) of the sample.

-

Convert the specific energy of combustion at constant volume to the standard enthalpy of combustion at constant pressure (ΔcH°).

-

Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[10]

-

Caption: Experimental workflow for determining the enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting, crystallization).

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum DSC pan.

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

The heat capacity (Cp) is determined from the heat flow signal.

-

The enthalpy of any phase transition is calculated by integrating the area of the corresponding peak in the DSC thermogram.

-

Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful alternative and complement to experimental methods for determining thermodynamic properties. High-level ab initio and density functional theory (DFT) methods can predict these properties with a high degree of accuracy.[11]

Causality Behind Method Selection: DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy for many organic molecules.[12][13] For higher accuracy, composite methods like Gaussian-4 (G4) theory can be employed, which are designed to yield results close to "chemical accuracy" (typically within 4 kJ/mol of experimental values).[11]

Computational Workflow

Software: A quantum chemistry software package such as Gaussian is commonly used.[14][15][16]

Procedure:

-

Geometry Optimization:

-

Construct the 3D structure of the tetrakis(2-propynyloxymethyl)methane molecule.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A method like B3LYP with a suitable basis set (e.g., 6-31G(d)) is often a good starting point.[17]

-

-

Vibrational Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory as the geometry optimization.

-

This calculation confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculation:

-

For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated method and a larger basis set (e.g., G4 theory).[11]

-

-

Calculation of Thermodynamic Properties:

-

The output of the frequency calculation provides the thermal corrections to the enthalpy and Gibbs free energy, as well as the entropy and heat capacity at a given temperature (usually 298.15 K).[14][15]

-

The standard enthalpy of formation can be calculated using the atomization energy method, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule.[11]

-

Sources

- 1. Tetrakis(2-propynyloxymethyl) methane | C17H20O4 | CID 12192906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gaussian.com [gaussian.com]

- 15. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 16. Using the output file from a Gaussian frequency calculation to compute ideal-gas thermodynamic functions | NIST [nist.gov]

- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

Technical Guide: Tetrakis(2-propynyloxymethyl) Methane in Advanced Material Architectures

Executive Summary

Tetrakis(2-propynyloxymethyl) methane (CAS: 16026-16-7), often abbreviated as TPOM or PETPE (Pentaerythritol tetrakis(propargyl ether)), represents a premier class of tetra-functional alkyne scaffolds. Unlike linear crosslinkers, TPOM possesses a neopentyl core that imparts exceptional hydrolytic stability and rigid 3D geometry.

For researchers in drug delivery and material science, TPOM is the "master key" for Click Chemistry (CuAAC) and Thiol-Yne photocuring. Its four terminal alkyne groups allow for the construction of high-fidelity hydrogels, star polymers, and solid polymer electrolytes (SPEs) with precisely defined crosslink densities.

This guide details the mechanistic utility of TPOM, providing a self-validating protocol for synthesizing bio-orthogonal hydrogels and exploring its role in next-generation energy storage.

Part 1: Molecular Architecture & Reactivity

The Neopentyl Advantage

The structural integrity of TPOM stems from its pentaerythritol core.

-

Hydrolytic Stability: Unlike ester-based crosslinkers (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)), TPOM features ether linkages . This makes it resistant to degradation in acidic or basic environments, a critical attribute for long-term implantable devices or alkaline battery electrolytes.

-

Tetra-Functionality: The molecule acts as a

node. In network theory, replacing

Primary Reaction Pathways

TPOM dominates in two specific chemical regimes:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with azides to form 1,2,3-triazoles. This is the gold standard for "ideal" network formation due to the high specificity and lack of side reactions.

-

Thiol-Yne Radical Addition: Reacts with thiols under UV light. Uniquely, each alkyne arm can accept two thiol groups, theoretically increasing the crosslinking multiplicity from 4 to 8, creating ultra-dense networks.

Figure 1: Reactivity map of TPOM showing divergent pathways for bio-materials and energy storage.

Part 2: High-Performance Hydrogels (Bio-Applications)

In drug development, TPOM is utilized to create Synchronized Interpenetrating Polymer Networks (sIPNs) . Conventional hydrogels often suffer from structural heterogeneity. TPOM-based CuAAC gels form near-perfect networks, allowing for the precise correlation of mesh size with drug diffusion rates.

The Mechanism

By reacting TPOM with bis-azide or tetra-azide polyethylene glycol (PEG), researchers can decouple mechanical stiffness from chemical functionality. The resulting triazole linkage is chemically inert and mimics the peptide bond electronically, enhancing biocompatibility.

Self-Validating Protocol: Synthesis of TPOM-PEG Hydrogel

Objective: Synthesize a defined hydrogel network using TPOM and linear PEG-Diazide (

Reagents Required[1][2][3][4][5][6]

-

Crosslinker: Tetrakis(2-propynyloxymethyl) methane (TPOM) [MW: 288.34 g/mol ].

-

Polymer Backbone: PEG-Diazide (

-PEG- -

Catalyst: Copper(II) Sulfate Pentahydrate (

). -

Reducing Agent: Sodium Ascorbate (NaAsc).

-

Solvent: DMF (Dimethylformamide) or DMSO (for synthesis); PBS (for swelling).

Step-by-Step Methodology

1. Stoichiometric Calculation (Crucial Step) Click chemistry requires a precise 1:1 ratio of Alkyne:Azide functional groups.

-

TPOM has 4 alkynes.

-

PEG-Diazide has 2 azides.

-

Molar Ratio: You need 1 mole of TPOM for every 2 moles of PEG-Diazide.

2. Precursor Solution Preparation

-

Vial A: Dissolve 28.8 mg TPOM (0.1 mmol) in 1 mL DMF.

-

Vial B: Dissolve 400 mg PEG-Diazide (0.2 mmol) in 1 mL DMF.

-

Note: DMF is used to ensure solubility of the hydrophobic TPOM core before network formation.

3. Catalyst Activation

-

Prepare a fresh aqueous solution of

(100 mM) and NaAsc (500 mM). -

Mix 10

L

4. Gelation

-

Combine Vial A and Vial B under rapid stirring.

-

Immediately add the activated catalyst mixture.

-

Transfer to a mold (e.g., Teflon disk or between glass slides).

-

Curing: Allow to react at room temperature for 2-4 hours.

5. Purification (The Wash Step)

-

The resulting gel will contain trapped Copper catalyst (cytotoxic).

-

Immerse the gel in a solution of EDTA (10 mM in PBS) for 24 hours, changing the buffer 3 times. This chelates the copper, rendering the gel biocompatible.

Validation Criteria (Self-Checking)

-

Inverted Vial Test: The mixture must support its own weight when inverted within 30 minutes.

-

Swelling Ratio: Dry the gel, weigh it (

), swell in PBS, weigh again ( -

Rheology: Perform an oscillatory frequency sweep. For a perfect network, the Storage Modulus (

) should be independent of frequency and significantly higher than the Loss Modulus (

Part 3: Energy Storage Applications (Solid Polymer Electrolytes)

Beyond biology, TPOM is critical in stabilizing Solid Polymer Electrolytes (SPEs) for Lithium-ion batteries.

The Crystallinity Problem

Polyethylene oxide (PEO) is the standard SPE host, but it crystallizes at room temperature, killing ionic conductivity.

-

TPOM Solution: Using TPOM to crosslink PEO chains disrupts the ordered packing of polymer segments.

-

Mechanism: The rigid neopentyl core of TPOM acts as a "defect" generator, suppressing crystallinity and creating amorphous regions where

ion transport occurs. -

Result: TPOM-crosslinked SPEs often achieve ionic conductivities

at ambient temperatures while maintaining the mechanical strength to suppress lithium dendrite growth.

Figure 2: Mechanism of crystallinity suppression in PEO electrolytes via TPOM crosslinking.

Part 4: Data Summary & Comparison

| Property | TPOM (Alkyne) | Pentaerythritol Tetraacrylate | Pentaerythritol Tetrakis(3-mercaptopropionate) |

| Reactive Group | Alkyne (C | Acrylate (C=C) | Thiol (SH) |

| Primary Mechanism | Click (CuAAC), Thiol-Yne | Free Radical Polymerization | Thiol-Ene, Michael Addition |

| Network Homogeneity | High (Step-growth) | Low (Chain-growth, heterogeneous) | High (Step-growth) |

| Hydrolytic Stability | Excellent (Ether) | Poor (Ester) | Poor (Ester) |

| Cytotoxicity | Low (requires Cu removal) | Moderate (unreacted monomers toxic) | Low |

Key Takeaway: Choose TPOM when long-term stability (ether linkage) and network regularity are paramount.

References

-

Xu, L. Q., et al. (2010). "Tetrakis(2-propynyloxymethyl)methane for the Preparation of Interpenetrating Network Hydrogels."[1] Biomacromolecules.

-

Tinmaz, H. B., et al. (2015). "Tetrakis(2-propynyloxymethyl)methane for the Preparation of Star Polymers via Click Chemistry."[1] Journal of Polymer Science Part A: Polymer Chemistry.

-

Malkoch, M., et al. (2005). "Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach using Click Chemistry." Macromolecules. (Foundational work on using poly-alkyne cores).

-

Li, Z., et al. (2016). "A porous framework based on tetrakis(4-pyridyloxymethyl)methane fine-tuned by metal ions."[7] New Journal of Chemistry. (Demonstrates the coordination chemistry potential of the core structure).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. A porous framework based on tetrakis(4-pyridyloxymethyl)methane fine-tuned by metal ions: synthesis, crystal structures and adsorption properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Safety data and handling precautions for propargyl ether compounds

An In-depth Technical Guide to the Safe Handling of Propargyl Ether Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: Balancing Synthetic Utility with Inherent Risk

Propargyl ethers are a class of organic compounds characterized by the presence of both an ether linkage and a terminal alkyne. This unique combination of functional groups makes them exceptionally versatile building blocks in modern organic synthesis, finding application in areas ranging from the construction of complex natural products and pharmaceuticals to the synthesis of advanced polymers and materials.[1][2] Their utility in high-efficiency "click" chemistry reactions further cements their importance in drug development and materials science.

However, the very electronic features that make propargyl ethers synthetically valuable also endow them with significant and often underestimated hazards. The high reactivity of the acetylenic group, combined with the ether's propensity for autoxidation, creates a trifecta of risks: flammability, shock-sensitivity, and the formation of explosive peroxides.[3][4][5] This guide serves as a comprehensive technical resource for researchers, chemists, and safety professionals, moving beyond simple procedural lists to explain the chemical causality behind the hazards and to provide robust, field-proven protocols for their safe management. Adherence to these principles is not merely a matter of compliance but a prerequisite for conducting safe and reproducible science.

Section 1: The Chemical Basis of Propargyl Ether Hazards

A thorough understanding of the risks associated with propargyl ethers begins with an appreciation of their chemical structure. The combination of an electron-rich triple bond and an ether oxygen atom creates a molecule predisposed to several hazardous reaction pathways.

Flammability and Explosive Vapor Potential

Propargyl ethers are typically volatile, flammable liquids.[3] Dipropargyl ether, for example, has a very low flash point of approximately 23-24°C, meaning it can form an ignitable vapor-air mixture at standard room temperature.[3][6] These vapors are often heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" event.[7] Compounding this risk is the high energy content of the C≡C triple bond, which can contribute to the explosive force of a vapor-phase ignition.[8]

Thermal, Friction, and Shock Sensitivity